molecular formula C18H18N6O B2683187 2-{[1-(3-Methylpyrazin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2200775-91-1

2-{[1-(3-Methylpyrazin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2683187
CAS No.: 2200775-91-1
M. Wt: 334.383
InChI Key: CLIDOSSJNIOJKZ-UHFFFAOYSA-N
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Description

2-{[1-(3-Methylpyrazin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C18H18N6O and its molecular weight is 334.383. The purity is usually 95%.
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Scientific Research Applications

Structural and Synthetic Studies

The exploration of the structural aspects and synthetic approaches for compounds related to 2-{[1-(3-Methylpyrazin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one has led to the development of various derivatives with potential pharmacological activities. For instance, the synthesis and structure-activity relationship (SAR) studies of 2-aminopyrimidine-containing ligands for the histamine H4 receptor highlight the importance of systematic modifications to optimize potency and investigate anti-inflammatory and antinociceptive activities (Altenbach et al., 2008). Similarly, the synthesis of photo- and ionochromic azomethine imines based on 5-phenylpyrazolidin-3-one showcases the exploration of novel compounds with unique spectral-luminescent properties (Bren et al., 2018).

Anticancer and Anti-inflammatory Applications

Research into novel pyrazolopyrimidines derivatives has demonstrated significant anticancer and anti-5-lipoxygenase activities, offering insights into their potential therapeutic applications. One study synthesized a series of these derivatives, revealing their efficacy as anticancer agents in vitro and their role in inflammation regulation (Rahmouni et al., 2016).

Coordination Chemistry and Material Science

The synthesis of iron(II) and cobalt(II) complexes with tris-azinyl analogues, including compounds structurally related to the target molecule, has expanded the understanding of coordination chemistry and material properties. These studies contribute to the development of materials with specific electronic and magnetic properties, demonstrating the broad applications of such compounds in material science (Cook et al., 2013).

Agrochemical and Plant Growth Research

Investigations into compounds containing pyrazine and pyridine moieties have also found applications in agrochemical research and plant growth enhancement. For example, the synthesis of enaminones as building blocks for substituted pyrazoles has shown promising antitumor and antimicrobial activities, along with plant growth-stimulating effects (Riyadh, 2011).

Pharmaceutical Intermediates and Sensor Development

The exploration of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives has led to the synthesis of novel compounds with potential applications as pharmaceutical intermediates and in sensor technology. These studies underscore the versatility of such compounds in creating sensors for ions and other molecules, further broadening the scope of their scientific applications (Ibrahim & Behbehani, 2014).

Properties

IUPAC Name

2-[[1-(3-methylpyrazin-2-yl)azetidin-3-yl]methyl]-6-pyridin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O/c1-13-18(21-9-8-20-13)23-10-14(11-23)12-24-17(25)3-2-16(22-24)15-4-6-19-7-5-15/h2-9,14H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIDOSSJNIOJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1N2CC(C2)CN3C(=O)C=CC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.